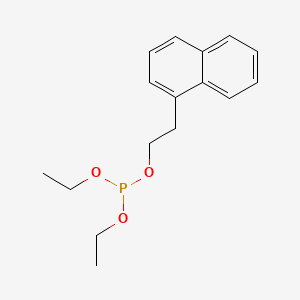
Diethyl (2-(1-naphthyl)ethyl) phosphoroate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-(1-naphthyl)ethyl) phosphoroate is an organophosphorus compound that features a phosphonate ester functional group. This compound is known for its applications in organic synthesis and its potential biological activities. It is also referred to as diethyl 2-(1-naphthyl)ethyl phosphite .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(1-naphthyl)ethyl) phosphoroate typically involves the reaction of 2-(1-naphthyl)ethyl alcohol with diethyl phosphite under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the phosphonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and purification techniques to ensure the scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-(1-naphthyl)ethyl) phosphoroate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have various applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
Diethyl (2-(1-naphthyl)ethyl) phosphoroate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and related compounds.
Biology: The compound has potential biological activities and is studied for its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl (2-(1-naphthyl)ethyl) phosphoroate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl (2-(1-naphthyl)ethyl) phosphoroate include:
- Diethyl phosphite
- Diethyl phenylphosphonate
- Diethyl allyl phosphate
Uniqueness
This compound is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63981-07-7 |
|---|---|
Fórmula molecular |
C16H21O3P |
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
diethyl 2-naphthalen-1-ylethyl phosphite |
InChI |
InChI=1S/C16H21O3P/c1-3-17-20(18-4-2)19-13-12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,3-4,12-13H2,1-2H3 |
Clave InChI |
XRFYGDFNKHMTFY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(OCC)OCCC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


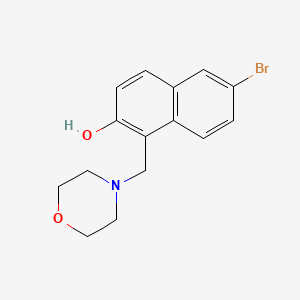
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
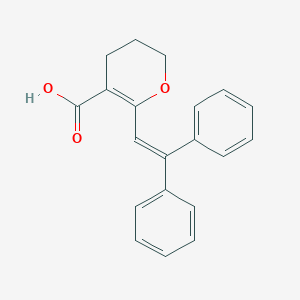
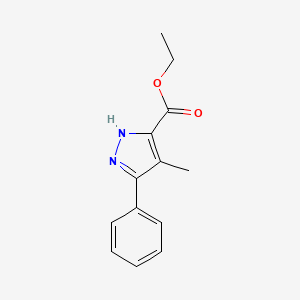
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)
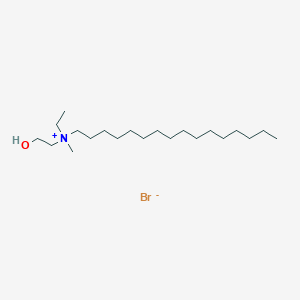
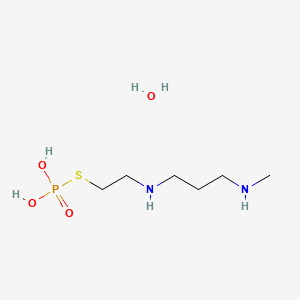

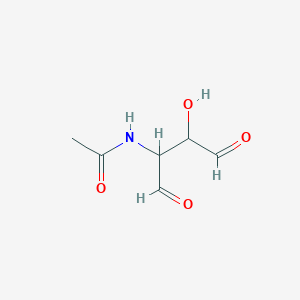
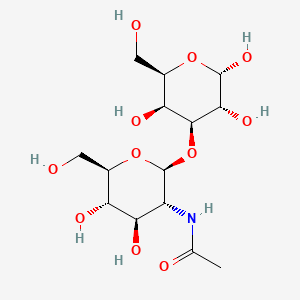
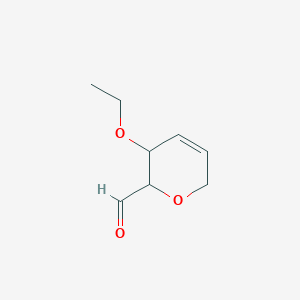
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)

![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
